molecular formula C27H33N5O6S B2706515 N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 877634-12-3

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2706515
CAS No.: 877634-12-3
M. Wt: 555.65
InChI Key: NKCRMFYBRSYGNM-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide is a complex organic compound that features a combination of furan, piperazine, methoxyphenyl, and sulfamoylphenethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the furan-2-yl intermediate: This step involves the preparation of a furan-2-yl derivative through reactions such as the Vilsmeier-Haack reaction or the Paal-Knorr synthesis.

    Synthesis of the piperazine derivative: The piperazine ring is introduced by reacting the furan-2-yl intermediate with 4-(4-methoxyphenyl)piperazine under controlled conditions.

    Coupling with oxalamide: The final step involves coupling the piperazine derivative with an oxalamide derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones, carboxylic acids.

    Reduction: Amines, hydroxylamines.

    Substitution: Thiophenols, anilines, alkoxybenzenes.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: Studies on its interaction with biological targets can provide insights into its potential therapeutic effects.

    Materials Science: Its unique structure can be explored for the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The furan and piperazine moieties may play a crucial role in binding to these targets, while the methoxyphenyl and sulfamoylphenethyl groups can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide
  • N1-(2-(furan-2-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide

Uniqueness

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O6S/c1-37-22-8-6-21(7-9-22)31-14-16-32(17-15-31)24(25-3-2-18-38-25)19-30-27(34)26(33)29-13-12-20-4-10-23(11-5-20)39(28,35)36/h2-11,18,24H,12-17,19H2,1H3,(H,29,33)(H,30,34)(H2,28,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCRMFYBRSYGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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